molecular formula C15H12O5 B6157537 methyl 3-(benzoyloxy)-2-hydroxybenzoate CAS No. 221684-52-2

methyl 3-(benzoyloxy)-2-hydroxybenzoate

Cat. No.: B6157537
CAS No.: 221684-52-2
M. Wt: 272.3
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Description

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyloxy group attached to a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzoyloxy)-2-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzoyloxy)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(benzoyloxy)-2-oxobenzoic acid.

    Reduction: Formation of methyl 3-(benzoyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzoyloxy)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(benzoyloxy)-2-hydroxybenzoate involves its interaction with specific molecular targets in biological systems. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and receptors. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzoate: Lacks the benzoyloxy group, resulting in different chemical and biological properties.

    Methyl 2-hydroxybenzoate (Methyl salicylate): Has the hydroxy group in a different position, leading to variations in reactivity and applications.

    Benzoyl benzoate: Contains two benzoyl groups, making it structurally different and used for different purposes.

Uniqueness

Methyl 3-(benzoyloxy)-2-hydroxybenzoate is unique due to the presence of both benzoyloxy and hydroxybenzoate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

221684-52-2

Molecular Formula

C15H12O5

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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